Spinasterol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alpha-spinasterol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cell viability and proliferation.

Medicine: Investigated for its potential in treating conditions like diabetes, cancer, and inflammation.

Industry: Utilized in the formulation of dietary supplements and cosmetics due to its beneficial properties.

Mecanismo De Acción

Target of Action

Spinasterol has been found to interact with several targets in the body. It has been shown to have an impact on the structure and organization of lipid membranes, similar to cholesterol . It also enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells . Furthermore, it has been suggested to regulate immune molecular mediators, promoting the production of immune cells to achieve anti-inflammatory effects .

Mode of Action

This compound interacts with its targets in various ways. In lipid membranes, it influences the molecular packing of phospholipid fatty acyl chains, membrane permeability toward polar molecules, and the formation of lateral membrane domains . In skeletal muscle cells and pancreatic β-cells, it increases the expression of proteins such as insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates immune molecular mediators, leading to an increase in a variety of immune response factors, which in turn improves immunity to achieve an anti-inflammatory effect . It also enhances the expression of proteins involved in glucose uptake and insulin secretion, impacting the metabolic pathways related to glucose metabolism .

Pharmacokinetics

It is known that phytosterols, the class of compounds to which this compound belongs, are structurally similar to cholesterol and are integral components of cell membranes . This suggests that this compound may share some of the ADME properties of cholesterol and other phytosterols.

Result of Action

The action of this compound results in several molecular and cellular effects. It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells, potentially improving hyperglycemia . It also has anti-inflammatory effects, achieved through the modulation of immune molecular mediators and the activation of immune cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, sterols, including this compound, play an important role in plant stress response to environmental factors such as UV radiation, cold, and drought stress . .

Análisis Bioquímico

Biochemical Properties

Spinasterol plays a significant role in biochemical reactions, particularly in glucose metabolism. It has been shown to enhance glucose uptake in skeletal muscle cells and stimulate insulin secretion in pancreatic beta-cells . This compound interacts with several key proteins and enzymes, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4. These interactions facilitate the uptake of glucose into cells and improve insulin sensitivity . Additionally, this compound has been found to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In skeletal muscle cells, it enhances glucose uptake by increasing the expression of glucose transporter type 4 . In pancreatic beta-cells, this compound stimulates insulin secretion in response to high glucose levels . Furthermore, this compound has been shown to inhibit the proliferation of glomerular mesangial cells, which is beneficial in the treatment of diabetic nephropathy . It also exhibits cytotoxic effects on hepatic Hep G2 cells and blood HL-60 cells, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances glucose uptake by activating insulin receptor substrate-1 and AMP-activated protein kinase, leading to increased translocation of glucose transporter type 4 to the cell membrane . This compound also stimulates insulin secretion by increasing the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor gamma, and pancreatic and duodenal homeobox 1 . Additionally, this compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have shown that this compound maintains its ability to enhance glucose uptake and insulin secretion over extended periods . Its cytotoxic effects on certain cell lines may increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance glucose uptake and insulin secretion without causing adverse effects . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cell proliferation . In pain models, this compound has demonstrated antinociceptive effects, reducing pain responses in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation. It interacts with enzymes such as insulin receptor substrate-1 and AMP-activated protein kinase to enhance glucose uptake . Additionally, this compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . These interactions contribute to its beneficial effects on glucose metabolism and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to mimic the membrane properties of cholesterol, allowing it to integrate into cell membranes and influence membrane fluidity and permeability . This integration facilitates the transport of this compound to different cellular compartments and tissues.

Subcellular Localization

This compound is primarily localized in the cell membrane, where it influences membrane fluidity and permeability . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can affect cellular processes related to glucose metabolism and inflammation . The localization of this compound is influenced by its structural similarity to cholesterol, allowing it to integrate into various cellular membranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-spinasterol can be extracted from plants such as Impatiens glandulifera using hexane as a solvent. The hexane extract is then concentrated, leading to the crystallization of alpha-spinasterol in the form of tiny needles . Chromatographic methods are often employed to purify the extract, especially when it contains other substances like chlorophyll .

Industrial Production Methods: Industrial production of alpha-spinasterol typically involves large-scale extraction from plant sources. The process includes:

- Harvesting plant material rich in alpha-spinasterol.

- Drying and grinding the plant material.

- Extracting the compound using solvents like hexane.

- Purifying the extract through chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-spinasterol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxides and other derivatives.

Reduction: Alpha-spinasterol can be reduced to form its dihydro analogs.

Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Dihydro analogs of alpha-spinasterol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Alpha-spinasterol is structurally similar to other phytosterols like spinasterol and schottenol. it is unique in its specific biological activities and molecular targets:

This compound: Similar in structure but differs in its biological activities and stability.

Schottenol: A dihydro analog of this compound, often found in seeds and seed oils.

Alpha-spinasterol stands out due to its potent biological activities, making it a valuable compound for various applications in research and industry.

Propiedades

IUPAC Name |

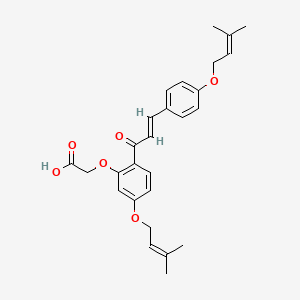

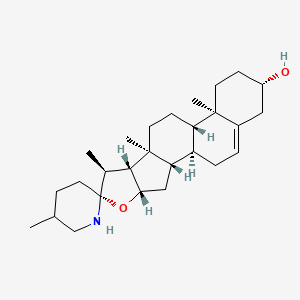

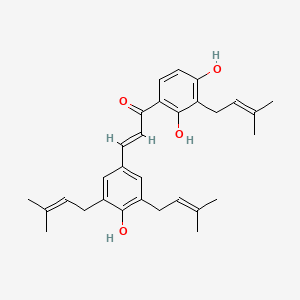

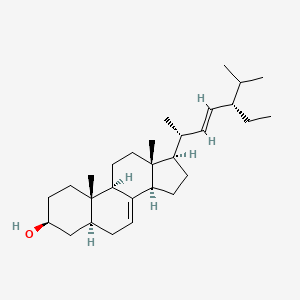

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFJDZBLUFKCA-FXIAWGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044364 | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-18-5 | |

| Record name | α-Spinasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-SPINASTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.